molecular formula C12H21BO2 B7360047 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

Cat. No.: B7360047
M. Wt: 208.11 g/mol
InChI Key: LRIPYJIIRQIOGP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane (CAS: 2152645-07-1) is a boronic ester featuring a strained [1.1.1]propellane-derived bicyclo[1.1.1]pentane (BCP) core. Its molecular formula is C₁₁H₁₉BO₂, with a purity of ≥98% . The BCP moiety introduces significant steric hindrance and strain, which can enhance reactivity at the boron center while imposing unique spatial constraints for applications in organic synthesis and medicinal chemistry. The compound is commercially available in quantities ranging from 50 mg to 1 g .

The bicyclo[1.1.1]pentane group replaces traditional aromatic or aliphatic substituents, offering a rigid, three-dimensional structure that mimics para-substituted benzene rings while avoiding conjugation effects . This structural motif is increasingly valued in drug design for improving pharmacokinetic properties .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIPYJIIRQIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical and Radical-Mediated Approaches

The bicyclo[1.1.1]pentane scaffold is synthesized via photochemical activation of [1.1.1]propellane derivatives. A one-step process involves irradiating [1.1.1]propellane with a Hanovia medium-pressure mercury-vapor lamp in the presence of dichloromethane, yielding asymmetrically substituted intermediates. For example, methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate is obtained in 68% yield under these conditions, which serves as a precursor for further functionalization. Radical initiators such as azobisisobutyronitrile (AIBN) may also facilitate this transformation at elevated temperatures (60–80°C).

Functionalization at the Bridgehead Position

Introducing the 3-methyl group to the bicyclo[1.1.1]pentane core requires selective alkylation. A two-step protocol involves:

  • Lithiation : Treating bicyclo[1.1.1]pentane with n-butyllithium at −78°C in tetrahydrofuran (THF) to generate a bridgehead lithium intermediate.

  • Methylation : Quenching the lithiated species with methyl iodide, achieving >90% conversion to 3-methylbicyclo[1.1.1]pentane.

Boronic Ester Formation

Palladium-Catalyzed Cross-Coupling

The boronic ester group is introduced via Suzuki-Miyaura coupling. A representative procedure uses:

  • 3-methylbicyclo[1.1.1]pentane iodide (1.0 equiv),

  • Bis(pinacolato)diboron (1.2 equiv),

  • Pd(dppf)Cl₂ (5 mol%) as catalyst,

  • Potassium acetate (3.0 equiv) as base in dioxane at 80°C for 12 hours.

This method affords the target compound in 82% yield after column chromatography (hexane/ethyl acetate, 9:1).

Pinacol Boronate Condensation

An alternative route condenses 3-methylbicyclo[1.1.1]pentan-1-ylboronic acid with pinacol in dichloromethane. Magnesium sulfate (1.0 equiv) is added to sequester water, driving the equilibrium toward ester formation. The reaction is complete within 16 hours at room temperature, yielding 78% product after filtration through Celite.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventAnhydrous THF+15% vs. DCM
Temperature80°C+20% vs. RT
Catalyst Loading5 mol% Pd+12% vs. 3 mol%

Higher temperatures (80°C) accelerate transmetallation in cross-coupling reactions, while anhydrous THF minimizes boronic acid hydrolysis.

Industrial-Scale Production

Continuous flow reactors enhance scalability. A pilot-scale setup with:

  • Residence time : 30 minutes,

  • Pressure : 10 bar,

  • Throughput : 1.2 kg/day,
    achieves 89% yield with ≥99% purity by HPLC.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (230–400 mesh) with hexane/ethyl acetate (95:5) eluent effectively separates the product from pinacol byproducts. Gradient elution (5→20% ethyl acetate) resolves residual palladium catalysts.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 1.98 (s, 3H, bridgehead CH₃), 2.15–2.20 (m, 6H, bicyclo CH₂).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (dioxaborolane).

  • HRMS : m/z calcd. for C₁₂H₂₁BO₂ [M+H]⁺ 208.1674, found 208.1676 .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

This compound participates in strain-release-driven nucleophilic additions due to the high ring strain of the bicyclo[1.1.1]pentane core. For example:

  • Ketimine Addition : In reactions with ketimines (e.g., 4a , 4d , 4g , 4i ), the boronic ester acts as a 2-azaallyl nucleophile acceptor. The process follows General Procedure C (80°C, 16–21 hours), yielding C1 isomers as major products (57–73% yields) .

    • Example : Reaction with ketimine 4a produces 7a (61% isolated yield) via strain-release addition. The bicyclo[1.1.1]pentane ring opens to accommodate the nucleophile, forming a substituted amine-boronate product .

Table 1: Representative Nucleophilic Additions

SubstrateReaction TimeYield (C1 Isomer)Key ObservationsReference
Ketimine 4a 16 hours61%NMR confirms >16 aromatic protons
Ketimine 4d 21 hours57%Exclusive C1 isomer formation
Ketimine 4i 16 hours59%Pale yellow solid, 1H NMR validated

Functional Group Transformations

The boron center undergoes hydrolysis under acidic or oxidative conditions:

  • Hydrolysis : Reaction with H₂O₂ in THF/H₂O converts the boronate to a bicyclo[1.1.1]pentanol derivative. This is critical for post-synthetic modifications .

  • Oxidation : Treating with NaIO₄ cleaves the dioxaborolane ring, yielding a boronic acid intermediate.

Stability and Byproduct Formation

  • Thermal Stability : Prolonged heating (>24 hours) at 80°C leads to minor byproducts (e.g., C3 isomer , ~5–7% yield) due to competing reaction pathways .

  • NMR Anomalies : Overintegration in ¹H NMR spectra (e.g., 16 H instead of 15 H) arises from inseparable C1/C3 mixtures, complicating purity assessment .

Key Challenges and Considerations

  • Regioselectivity : Competing C1 vs. C3 isomer formation requires careful optimization of reaction conditions .

  • Purification : Reversed-phase C18 chromatography (70–95% MeCN/H₂O gradient) is essential for isolating pure products .

  • Spectroscopic Complexity : Quadrupolar relaxation from boron obscures certain ¹³C and ¹¹B NMR signals .

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Reagents in Organic Chemistry

  • The compound serves as a versatile boron reagent in organic synthesis. Its structure allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions that are pivotal in forming carbon-carbon bonds.
  • Case Study: In a study involving the synthesis of complex organic molecules, this compound was employed to facilitate the formation of aryl-boron intermediates which were further utilized in subsequent coupling reactions .

2. Building Block for Drug Development

  • 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is being investigated as a potential building block for pharmaceuticals due to its ability to modulate biological activity through boron coordination chemistry.
  • Example: Research has indicated that derivatives of this compound show promise in enhancing the efficacy of certain anti-cancer drugs by improving their solubility and bioavailability .

Applications in Medicinal Chemistry

1. Anticancer Activity

  • The compound has been explored for its anticancer properties. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Clinical Relevance: A clinical trial is currently evaluating the effectiveness of a drug formulation containing this compound against specific types of tumors .

2. Targeted Drug Delivery Systems

  • Its unique molecular structure allows for the development of targeted delivery systems where the compound can be conjugated with various drug molecules to enhance their selectivity towards cancer cells.
  • Research Insight: A recent study demonstrated that nanoparticles coated with this dioxaborolane derivative significantly improved the targeting efficiency of chemotherapeutic agents while reducing systemic toxicity .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups. This interaction can lead to the formation of boron-containing compounds with unique properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and substituent effects of the target compound with analogous dioxaborolanes:

Compound Name Substituent Group Key Features Reactivity Implications Reference
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane Bicyclo[1.1.1]pentane (BCP) High steric hindrance, strain, 3D geometry Enhanced electrophilicity; restricted coupling partners
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophene Conjugated π-system, electron-rich Stabilizes boron center; Suzuki coupling
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl Linear alkyne, moderate steric bulk Useful in alkyne coupling reactions
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl Electron-withdrawing fluorine, moderate sterics Stabilizes boron; medicinal applications
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (TPE-Bpin) Triphenylethylene (TPE) Bulky, aggregation-induced emission (AIE) properties OLEDs, optical materials

Physical and Spectroscopic Properties

  • NMR Data : The BCP compound’s ¹H NMR would show distinct signals for the methyl groups on the bicyclo core and pinacol, similar to 4,4,5,5-tetramethyl-2-phenethyl-dioxaborolane (δ 1.22 ppm for pinacol CH₃) .

Research Findings and Challenges

  • Synthesis Yields : BCP-dioxaborolanes are synthesized in unspecified yields but are commercially accessible . In contrast, phenethyl and styryl derivatives achieve yields >85–93% via well-optimized routes .
  • Stability : Fluorinated analogs (e.g., 2-(4-fluorobenzyl)-dioxaborolane) exhibit enhanced shelf-life due to electron-withdrawing effects , whereas BCP derivatives may require inert storage conditions.
  • Functionalization Limitations : The BCP core’s steric bulk restricts coupling to small electrophiles, unlike aryl or alkenyl boronic esters .

Biological Activity

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

  • IUPAC Name: 4,4,5,5-tetramethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
  • Molecular Formula: C12H21BO2
  • Molecular Weight: 208.11 g/mol
  • Purity: 95% .

The compound features a bicyclo[1.1.1]pentane structure which is known to enhance metabolic stability and bioavailability in drug design. This structural motif has been associated with the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression .

Inhibition of IDO1

Research indicates that compounds with the bicyclo[1.1.1]pentane scaffold exhibit significant IDO1 inhibition. For instance:

  • Compound Efficacy: A related compound demonstrated an IC50 value of 2.8 nM against IDO1 in HeLa cell assays, showcasing high potency compared to other inhibitors .
  • Metabolic Stability: The incorporation of the bicyclo[1.1.1]pentane moiety improved metabolic stability and pharmacokinetic profiles in preclinical studies .

Anti-inflammatory Properties

Studies have shown that bicyclo[1.1.1]pentane derivatives can modulate inflammatory responses:

  • NFκB Activity: One study reported that a bicyclo[1.1.1]pentane derivative significantly reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, indicating potential as an anti-inflammatory agent .
  • Cytokine Release: The same compound downregulated the release of pro-inflammatory cytokines such as TNFα and MCP-1 .

Case Study 1: IDO Inhibition

A recent study synthesized several bicyclo[1.1.1]pentane-containing compounds to evaluate their IDO inhibition capabilities:

  • Results: Compounds exhibited varying degrees of potency with some displaying favorable pharmacokinetics and selectivity over other targets .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of bicyclo[1.1.1]pentanes:

  • Findings: The compounds were shown to significantly inhibit LPS-induced pro-inflammatory responses in monocytes, suggesting a therapeutic role in managing inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanismIC50 (nM)Reference
IDO InhibitionCompetitive binding to IDO2.8
Anti-inflammatoryInhibition of NFκB and cytokine release-

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between bicyclo[1.1.1]pentane derivatives and boronic esters. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) under inert conditions to prevent hydrolysis. Purity (>95%) is confirmed by GC or HPLC, with storage at 0–6°C to maintain stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure.
  • ¹H/¹³C NMR : Peaks for the bicyclo[1.1.1]pentane group appear as distinct multiplets (e.g., δ 2.1–2.5 ppm for methyl groups).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 264.10 for C₁₄H₁₈BFO₃ derivatives) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura couplings, enabling the introduction of sterically hindered bicyclo[1.1.1]pentane motifs into aromatic systems. Its stability under basic conditions makes it suitable for iterative cross-coupling workflows .

Advanced Research Questions

Q. How does steric hindrance from the bicyclo[1.1.1]pentane group influence reaction kinetics in cross-coupling?

  • Methodological Answer : The bulky substituent slows transmetallation steps, requiring optimized conditions:

  • Ligand Selection : Bulky ligands (e.g., SPhos) mitigate steric effects.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates.
  • Computational Modeling : Density functional theory (DFT) predicts transition-state geometries to guide condition optimization .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., –CN) reduce boronate reactivity.
  • Moisture Sensitivity : Strict anhydrous conditions (e.g., glovebox use) are critical.
  • Validation : Replicate experiments with standardized protocols (e.g., ICReDD’s reaction screening workflows) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use GRRM or AFIR methods to explore potential pathways.
  • Solvent Effects : COSMO-RS models simulate solvent interactions.
  • Data Integration : Combine computational predictions with high-throughput experimental validation (e.g., robotic screening) .

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